molecular formula C10H18N2 B2540562 hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine] CAS No. 1935978-09-8

hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine]

Cat. No.: B2540562
CAS No.: 1935978-09-8
M. Wt: 166.268
InChI Key: XQTIOVYYUJKCNM-UHFFFAOYSA-N
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Description

Hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a cyclobutane ring fused to a pyrrolo[1,2-a]piperazine moiety, resulting in a rigid and compact molecular framework. The compound’s molecular formula is C10H18N2, and it has a molecular weight of 166.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclobutane ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry, where its specific characteristics can be leveraged for desired outcomes .

Properties

IUPAC Name

spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIOVYYUJKCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3(CCC3)NCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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